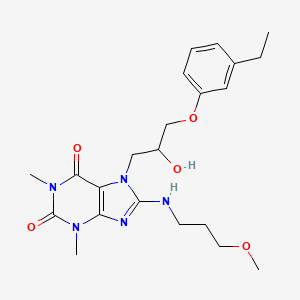

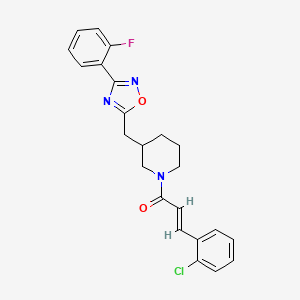

![molecular formula C17H24N2O5S B2517283 4-[(4-甲氧基苯基)磺酰基]-8-丙酰基-1-氧杂-4,8-二氮杂螺[4.5]癸烷 CAS No. 903342-52-9](/img/structure/B2517283.png)

4-[(4-甲氧基苯基)磺酰基]-8-丙酰基-1-氧杂-4,8-二氮杂螺[4.5]癸烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane" is a novel derivative within the class of sulfonamide-based compounds, which have been recognized for their potential anticancer activities. The research on similar sulfonamide derivatives has shown promising results in the context of antitumor properties, particularly with the optimization of the lead compound benzenesulfonylazaspirodienone (HL-X9) .

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves a key step of metal-catalyzed cascade cyclization, which is a crucial process in the formation of the spirocyclic structure characteristic of these compounds . Additionally, the synthesis of stereochemically controlled 1,8-dioxaspiro[4.5]decanes and 1-oxa-8-thiaspiro[4.5]decanes, which are structurally related to the compound , can be achieved through acid-catalyzed phenylsulfanyl migration. This method allows for the preparation of single enantiomers and diastereoisomers with controlled stereochemistry, either syn or anti, by employing aldol reactions or the reduction of hydroxy-ketones .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives like "4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane" is characterized by the presence of a spirocyclic framework, which is a bicyclic system where a quaternary carbon atom is shared between two rings. In the case of the related 1,6-dioxaspiro[4,5]decanes, the spirocyclization occurs with high stereoselectivity at specific carbon positions, although not at C-2 . This stereoselectivity is crucial for the biological activity of these molecules.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by the presence of the sulfonyl group, which can participate in various chemical reactions. The synthesis of related compounds demonstrates the ability to undergo transformations such as phenylsulfanyl migration under acid-catalyzed conditions . The reactivity of these compounds can be further manipulated through the introduction of different functional groups, which can affect the overall chemical behavior and biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane" are not detailed in the provided papers, the properties of sulfonamide derivatives generally include solubility in organic solvents, potential for crystallization, and stability under various conditions. The introduction of different substituents can significantly alter these properties, affecting the compound's suitability for pharmaceutical applications .

科学研究应用

超分子排列和晶体学

对与目标化合物具有相同结构基序的环己烷-5-螺内酯衍生物的研究强调了环己烷环上的取代基在确定晶体中的超分子排列中的重要性。这些研究提供了对分子和晶体结构的见解,强调了不同的取代基如何影响二聚体和带状结构的形成,从而影响超分子结构 (Graus 等,2010).

燃料电池质子交换膜

对聚(芳醚砜)的研究证明了某些磺化化合物作为燃料电池中质子交换膜材料的实用性。这些材料表现出高质子电导率和良好的机械性能,表明在能量转换和存储中具有潜在应用 (Kim、Robertson 和 Guiver,2008).

液晶共聚物

含磺酸基团的新型侧链液晶共聚物的合成探索了这些基团对液晶性和无定形性质的影响。这项研究有助于开发在显示器和光学器件中具有潜在应用的材料 (Martinez-Felipe 等,2012).

含硫螺化合物的合成

对含硫螺化合物的合成研究揭示了制备具有在药物和材料科学中具有潜在应用的新型化合物的的方法。这些方法涉及特定的二乙氧羰基/二甲氧羰基化合物与水合肼、尿素和盐酸羟胺缩合,展示了螺化合在合成化学中的多功能性 (Reddy 等,1993).

属性

IUPAC Name |

1-[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S/c1-3-16(20)18-10-8-17(9-11-18)19(12-13-24-17)25(21,22)15-6-4-14(23-2)5-7-15/h4-7H,3,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEODFLQCWUHLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)

![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)

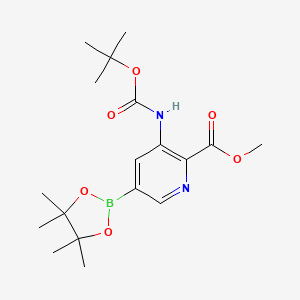

![4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2517205.png)

![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)

![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)

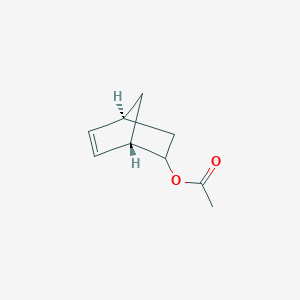

![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)

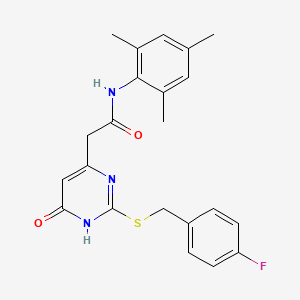

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2517220.png)

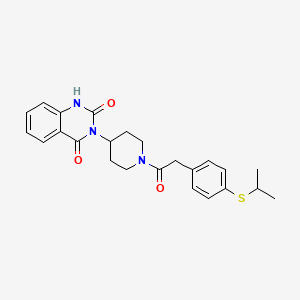

![3-(2-oxo-2-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2517221.png)